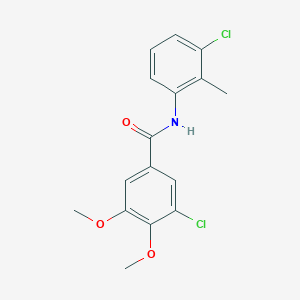

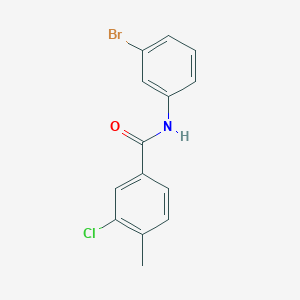

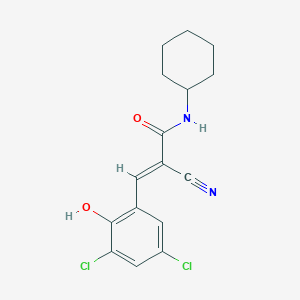

3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide, also known as 25C-NBOMe, is a synthetic compound that belongs to the phenethylamine and N-benzylphenethylamine families. It is a potent hallucinogenic drug that has gained popularity in recent years due to its psychedelic effects. The compound is chemically similar to other psychoactive substances such as LSD and psilocybin, but it has a distinct molecular structure that gives it unique properties. In

Scientific Research Applications

3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide has been the subject of several scientific studies due to its unique properties and potential therapeutic applications. One of the most promising areas of research is the study of its effects on the brain and nervous system. Studies have shown that 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide acts as a partial agonist of the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of other hallucinogenic substances such as LSD and psilocybin. By studying the effects of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide on this receptor, researchers hope to gain a better understanding of the mechanisms underlying the psychedelic experience.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide is complex and not fully understood. However, studies have shown that it acts as a partial agonist of the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is located in several regions of the brain, including the prefrontal cortex, the hippocampus, and the thalamus. When activated, it triggers a cascade of signaling pathways that lead to changes in neuronal activity and neurotransmitter release. The exact nature of these changes is still being studied, but it is believed that they are responsible for the hallucinogenic effects of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide are varied and complex. Studies have shown that it can cause changes in heart rate, blood pressure, body temperature, and respiration. It can also cause alterations in mood, perception, and cognition, including visual and auditory hallucinations, altered sense of time, and synesthesia. These effects are thought to be mediated by the activation of the serotonin 2A receptor and the subsequent changes in neuronal activity and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide for lab experiments is its potency. It is several times more potent than other hallucinogenic substances such as LSD and psilocybin, which means that smaller doses can be used to achieve the desired effects. This makes it easier to control the dosage and minimize the risk of adverse effects. However, one of the main limitations of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide is its potential for toxicity. Studies have shown that it can cause seizures, cardiovascular complications, and even death in some cases. Therefore, it is important to use caution when working with this compound and to follow strict safety protocols.

Future Directions

There are several future directions for research on 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide. One area of interest is the study of its potential therapeutic applications. Studies have shown that it may have antidepressant and anxiolytic effects, which could make it a useful tool for treating mood disorders. Another area of interest is the study of its effects on the brain and nervous system. By gaining a better understanding of the mechanisms underlying the psychedelic experience, researchers may be able to develop new treatments for a range of neurological and psychiatric disorders. Finally, there is a need for further research on the safety and toxicity of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide. This will help to ensure that it is used safely and responsibly in both clinical and research settings.

Synthesis Methods

The synthesis of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide is a complex process that involves several steps. The starting material is 2,5-dimethoxybenzaldehyde, which is subjected to a series of reactions to produce the final product. The first step involves the conversion of the aldehyde group to a nitrile group using a reagent such as sodium cyanide. The resulting compound is then treated with a Grignard reagent to form a ketone intermediate. This intermediate is then reacted with 3-chloro-2-methylbenzylamine to form the final product, 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide.

properties

IUPAC Name |

3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c1-9-11(17)5-4-6-13(9)19-16(20)10-7-12(18)15(22-3)14(8-10)21-2/h4-8H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLSOKKMOMGXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C(=C2)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)

![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)

![tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)

![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)

![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)